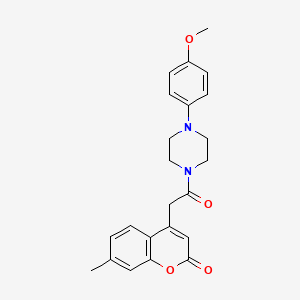

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-16-3-8-20-17(15-23(27)29-21(20)13-16)14-22(26)25-11-9-24(10-12-25)18-4-6-19(28-2)7-5-18/h3-8,13,15H,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWFVHPAPXUCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic substitution reaction of 4-methoxyphenylpiperazine with a suitable electrophile, followed by cyclization to form the chromenone ring. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, with catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Biological Activities

- Antidepressant Effects :

- Anticonvulsant Activity :

- Antitumor Properties :

Antidepressant Research

A study published in the Journal of Medicinal Chemistry highlights the synthesis of various piperazine derivatives, including the target compound, which showed significant binding affinity for serotonin receptors. This suggests a potential application in treating depression and anxiety disorders .

Anticonvulsant Studies

In a picrotoxin-induced convulsion model, compounds with similar structural frameworks demonstrated effective seizure control, indicating that this compound may share similar mechanisms of action. The structure-activity relationship (SAR) analysis pointed out that modifications on the piperazine ring significantly influence anticonvulsant efficacy .

Cancer Research

Recent studies have focused on the antitumor activity of related compounds against breast cancer cell lines (MCF-7) and human hepatocellular carcinoma (HepG2). Compounds with methoxy groups showed enhanced growth inhibition, suggesting that structural variations could lead to more effective anticancer agents .

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as acetylcholinesterase, which is crucial in neurotransmission. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurological disorders like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Piperazine Substituents

- Compound 4e (4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one): Features a 2-hydroxybenzyl group on the piperazine, connected via a propoxy linker.

- Compound 4g (7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one) : Substituted with a 4-methylbenzyl group, offering increased hydrophobicity, which might enhance membrane permeability but reduce aqueous solubility .

- 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one : Contains a methyl group on the piperazine and a chlorinated coumarin core. The shorter methylene linker and chloro substituent suggest differences in steric hindrance and electronic effects compared to the target compound .

Modifications in the Linker Chain

- 7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one : Utilizes a similar oxoethoxy linker but introduces an acetyl group on the piperazine. The acetyl group may alter metabolic stability by reducing susceptibility to oxidative enzymes .

- 4-[3-(4-Naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-7-methoxy-3-phenyl-chromen-2-one (4h) : Employs a bulkier naphthalenylmethyl group and a propoxy linker. The extended linker length and aromatic system could enhance π-π stacking interactions but increase molecular weight and rigidity .

Substituent Effects on the Coumarin Core

- 3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one : Combines a chlorophenyl group with a hydroxyethyl-piperazine substituent. The chlorine atom enhances lipophilicity, while the hydroxyethyl group improves solubility, demonstrating a balance between permeability and bioavailability .

Structural and Functional Implications

The target compound’s 4-methoxyphenylpiperazine moiety distinguishes it from analogues with hydroxy, acetyl, or alkyl substituents, balancing electronic effects (methoxy’s electron-donating nature) and metabolic resistance.

Data Table: Key Structural Features of Compared Compounds

Biological Activity

The compound 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula: C21H23N3O4

- Molecular Weight: 371.43 g/mol

- CAS Number: 1003505-59-6

The structure features a chromenone backbone substituted with a piperazine moiety and a methoxyphenyl group, which are critical for its biological activity.

-

Antioxidant Activity:

- Compounds similar to this chromenone have demonstrated antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies suggest that chromenones can modulate oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage.

-

Antimicrobial Activity:

- The presence of the piperazine ring is associated with various antimicrobial activities. Research indicates that piperazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

-

Neuropharmacological Effects:

- The methoxyphenyl group is known to enhance the interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). This compound may exhibit anxiolytic or antidepressant effects by modulating serotonin and dopamine pathways.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Neuropharmacological | Potential anxiolytic effects |

Case Study 1: Antioxidant Properties

A study conducted on related compounds showed that derivatives of chromenones exhibited significant antioxidant activity, reducing oxidative stress markers in vitro. The mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, indicating a protective effect against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various piperazine derivatives, the compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL, indicating a promising therapeutic potential for treating bacterial infections.

Case Study 3: Neuropharmacological Assessment

Behavioral studies in animal models revealed that the compound exhibited significant anxiolytic effects in the elevated plus maze test. The results indicated a reduction in anxiety-like behavior, suggesting its potential as a treatment for anxiety disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one?

- Methodology : The compound can be synthesized via a multi-step approach:

Coumarin Core Formation : Start with 7-methyl-4-hydroxycoumarin, and introduce the 2-oxoethyl group through alkylation using bromoacetone under basic conditions (e.g., K₂CO₃ in DMF) .

Piperazine Coupling : React the intermediate with 4-(4-methoxyphenyl)piperazine via a nucleophilic substitution or amide coupling (e.g., using EDCI/HOBt in DCM) to attach the piperazine moiety .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid byproducts like unsubstituted piperazine derivatives .

Q. How is the compound characterized structurally?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation (methanol/chloroform). Use SHELXL for structure refinement, focusing on resolving disorder in the piperazine ring (common in flexible substituents) .

- Spectroscopy : Confirm the chromen-2-one core via UV-Vis (λmax ~310 nm for coumarin) and FT-IR (C=O stretch at ~1700 cm⁻¹). Assign ¹H/¹³C NMR signals using 2D experiments (e.g., HMBC to verify methoxy-phenyl coupling) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodology :

- Disorder Modeling : For flexible piperazine or oxoethyl groups, split atomic positions using PART instructions in SHELXL and apply geometric restraints .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis to validate intermolecular interactions .

- Data-to-Parameter Ratio : Ensure a ratio >10 by collecting high-resolution data (e.g., synchrotron sources) to reduce overfitting .

Q. How does the compound interact with serotonin receptors, and how can this be validated experimentally?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to 5-HT₁A receptors. Focus on the piperazine moiety’s interaction with Asp116 and the coumarin’s hydrophobic packing .

- In Vitro Assays : Conduct competitive binding assays (³H-8-OH-DPAT displacement in HEK293 cells expressing 5-HT₁A). Validate via cAMP inhibition (EC₅₀ determination) .

- SAR Analysis : Compare with analogs (e.g., 8-phenyl-2-piperazinyl-chromen-4-one) to identify critical substituents for affinity .

Q. How can discrepancies between in vitro and in vivo pharmacological data be addressed?

- Methodology :

- Metabolic Stability : Test hepatic microsome clearance (human/rat) to identify rapid degradation (e.g., cytochrome P450 oxidation of the methoxy group) .

- Prodrug Design : Modify the oxoethyl group to ester prodrugs (e.g., acetylated derivatives) to enhance bioavailability .

- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma/tissue concentrations post-administration in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.